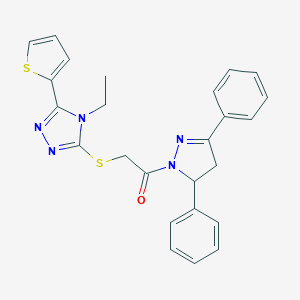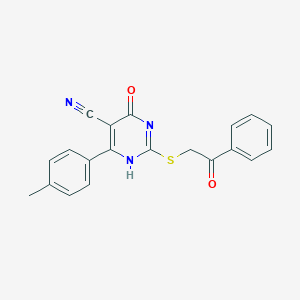![molecular formula C18H13ClN6O B292198 (3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292198.png)
(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has been studied for its potential therapeutic effects in various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes, such as protein kinases and cyclooxygenases, which are involved in cancer and inflammation.
Biochemical and Physiological Effects:
((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. In cancer, it has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and spread of cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines, which are molecules that promote inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential therapeutic effects in cancer and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these diseases.
Future Directions
There are several future directions for the study of ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. One direction is to investigate its potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize its use in cancer and inflammation by identifying its specific targets and developing more potent derivatives. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a chemical compound with potential therapeutic effects in cancer and inflammation. Its synthesis method has been reported in the literature, and its mechanism of action involves the inhibition of certain enzymes. However, further studies are needed to fully understand its mechanism of action and to optimize its use in these diseases.
Synthesis Methods
The synthesis of ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been reported in the literature. One of the most common methods involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with 2-amino-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a base to yield ((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one.
Scientific Research Applications
((3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic effects in cancer and inflammation. In cancer, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines and the expression of inflammatory genes.
properties
Molecular Formula |
C18H13ClN6O |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(3E)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13ClN6O/c19-12-7-4-8-13(9-12)22-23-16-17(20)24-25-15(26)10-14(21-18(16)25)11-5-2-1-3-6-11/h1-10,22H,(H2,20,24)/b23-16+ |
InChI Key |
YEQUFAZPSFFVLN-XQNSMLJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N/NC4=CC(=CC=C4)Cl)/C(=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC(=CC=C4)Cl)C(=N3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC(=CC=C4)Cl)C(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-anilino-1-(2-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292116.png)
![Ethyl 7-anilino-1-(4-ethoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292117.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)
![2-(4-chlorophenyl)-5-({2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B292119.png)
![2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B292120.png)
![2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292121.png)

![1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292125.png)
![3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292130.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B292136.png)